Cas no 90418-04-5 (2-Cyano-N-(2,3-dichlorophenyl)acetamide)

2-Cyano-N-(2,3-dichlorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, 2-cyano-N-(2,3-dichlorophenyl)-
- 2-CYANO-N-(2,3-DICHLOROPHENYL)ACETAMIDE
- 90418-04-5
- MFCD03479187
- SCHEMBL11141100
- EN300-01406
- HMS1782M14
- DTXSID40368994
- A12928
- 2-Cyano-N-(2,3-dichloro-phenyl)-acetamide
- Z56838569
- AKOS000115146
- AS-65478
- STK317949
- ALBB-008582
- 2-Cyano-N-(2,3-dichlorophenyl)acetamide
-
- MDL: MFCD03479187
- Inchi: InChI=1S/C9H6Cl2N2O/c10-6-2-1-3-7(9(6)11)13-8(14)4-5-12/h1-3H,4H2,(H,13,14)
- InChI Key: PAARTMNKZUCFOT-UHFFFAOYSA-N
- SMILES: N#CCC(NC1=CC=CC(Cl)=C1Cl)=O
Computed Properties
- Exact Mass: 227.9857182g/mol
- Monoisotopic Mass: 227.9857182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.9Ų
- XLogP3: 2.5
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 439.3±45.0 °C at 760 mmHg
- Flash Point: 219.5±28.7 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
2-Cyano-N-(2,3-dichlorophenyl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
2-Cyano-N-(2,3-dichlorophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-01406-10.0g |
2-cyano-N-(2,3-dichlorophenyl)acetamide |
90418-04-5 | 95.0% | 10.0g |
$694.0 | 2025-02-21 | |
TRC | C907290-100mg |
2-Cyano-N-(2,3-dichlorophenyl)acetamide |
90418-04-5 | 100mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-01406-0.1g |
2-cyano-N-(2,3-dichlorophenyl)acetamide |
90418-04-5 | 95.0% | 0.1g |
$61.0 | 2025-02-21 | |
Enamine | EN300-01406-0.5g |
2-cyano-N-(2,3-dichlorophenyl)acetamide |
90418-04-5 | 95.0% | 0.5g |
$136.0 | 2025-02-21 | |
A2B Chem LLC | AC97886-100mg |
2-Cyano-n-(2,3-dichlorophenyl)acetamide |
90418-04-5 | 95% | 100mg |
$130.00 | 2023-12-29 | |
1PlusChem | 1P006EGU-100mg |
Acetamide, 2-cyano-N-(2,3-dichlorophenyl)- |
90418-04-5 | 97% | 100mg |
$55.00 | 2024-04-20 | |
A2B Chem LLC | AC97886-5g |
2-Cyano-n-(2,3-dichlorophenyl)acetamide |
90418-04-5 | 95% | 5g |
$510.00 | 2024-05-20 | |
1PlusChem | 1P006EGU-500mg |
Acetamide, 2-cyano-N-(2,3-dichlorophenyl)- |
90418-04-5 | 97% | 500mg |
$109.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748406-1g |
2-Cyano-n-(2,3-dichlorophenyl)acetamide |
90418-04-5 | 98% | 1g |
¥1421.00 | 2024-04-26 | |
Aaron | AR006EP6-500mg |
Acetamide, 2-cyano-N-(2,3-dichlorophenyl)- |
90418-04-5 | 95% | 500mg |
$212.00 | 2025-02-10 |
2-Cyano-N-(2,3-dichlorophenyl)acetamide Related Literature
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
Additional information on 2-Cyano-N-(2,3-dichlorophenyl)acetamide
Professional Introduction to Compound with CAS No. 90418-04-5 and Product Name: 2-Cyano-N-(2,3-dichlorophenyl)acetamide
Compound with the CAS number 90418-04-5, specifically identified as 2-Cyano-N-(2,3-dichlorophenyl)acetamide, represents a significant compound in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of a cyano group and dichlorophenyl moiety in its molecular structure imparts distinct reactivity and functionality, making it a valuable candidate for further investigation.
The 2-Cyano-N-(2,3-dichlorophenyl)acetamide molecule exhibits a combination of electronic and steric effects that are crucial for its role in synthetic chemistry and drug development. The cyano group, characterized by its strong electron-withdrawing nature, influences the electronic distribution within the molecule, thereby affecting its reactivity in various chemical transformations. Meanwhile, the dichlorophenyl ring introduces additional electronic complexity, contributing to the compound's interaction with biological targets.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing similar structural motifs. The 2-Cyano-N-(2,3-dichlorophenyl)acetamide has been studied for its possible applications in the development of novel therapeutic agents. Its unique chemical profile suggests that it may serve as a precursor or intermediate in the synthesis of more complex molecules with enhanced biological activity.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The cyano group can be readily converted into other functional groups such as carboxylic acids or amides, while the dichlorophenyl ring can undergo various substitution reactions. This flexibility makes 2-Cyano-N-(2,3-dichlorophenyl)acetamide a valuable building block for constructing more intricate molecular architectures.
Recent research has also highlighted the compound's potential in medicinal chemistry. Studies have demonstrated that derivatives of 2-Cyano-N-(2,3-dichlorophenyl)acetamide exhibit promising biological activity against various targets. For instance, modifications to the dichlorophenyl ring have shown enhanced binding affinity to certain enzymes and receptors, suggesting that this compound could be a lead candidate for drug discovery efforts.
The synthesis of 2-Cyano-N-(2,3-dichlorophenyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These methodologies not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and scalable.
In addition to its synthetic utility, 2-Cyano-N-(2,3-dichlorophenyl)acetamide has been investigated for its role in material science applications. Its ability to form stable complexes with other molecules makes it a candidate for developing novel materials with tailored properties. Such materials could find applications in areas such as catalysis, sensors, and nanotechnology.
The future prospects of 2-Cyano-N-(2,3-dichlorophenyl)acetamide are promising, with ongoing research aimed at uncovering new synthetic pathways and expanding its biological applications. Collaborative efforts between synthetic chemists and biologists are essential to fully harness the potential of this compound. By leveraging cutting-edge technologies and innovative methodologies, scientists can unlock new possibilities for therapeutic interventions and material innovations.
In conclusion,90418-04-5 and its corresponding product name,2-Cyano-N-(2,3-dichlorophenyl)acetamide, represent a fascinating compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features and functional groups make it a valuable asset for further exploration. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in advancing both academic research and industrial applications.
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